Thermopsine
Overview
Description
Thermospine is a quinolone alkaloid isolated from the fruit, pods, and stem bark of the locust bean subspecies.
Mechanism of Action
Thermopsine, also known as “this compound,1-” or “(-)-Thermopsine”, is a quinolizidine alkaloid isolated from the fruits, pods, and stem bark of Sophora velutina subsp . This compound has been found to have antibacterial activity .
Target of Action
The primary targets of this compound are bacterial cells due to its antibacterial activity . .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is its antibacterial activity
Action Environment
Its solubility in dmso suggests that it may be stable in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thermospine can be synthesized through the extraction from natural sources such as the locust bean subspecies. The extraction process involves isolating the compound from the fruit, pods, and stem bark using solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of Thermospine involves large-scale extraction and purification processes. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Thermospine undergoes various chemical reactions, including:
Oxidation: Thermospine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinolone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties .
Scientific Research Applications
Thermospine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone alkaloids and their reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential therapeutic applications in treating infections and other diseases.
Industry: Utilized in the development of antibacterial agents and other chemical products
Comparison with Similar Compounds
Thermospine is unique among quinolone alkaloids due to its specific structure and antibacterial properties. Similar compounds include:
Berberine: Another quinolone alkaloid with antibacterial and antitumor activities.
Thonzonium Bromide: A mono-cationic surfactant with antimicrobial properties
Thermospine stands out due to its specific extraction source and unique chemical structure, which contribute to its distinct antibacterial activity .
Properties
IUPAC Name |
(1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQMASDZFXSJI-UPJWGTAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317037 | |
Record name | (-)-Thermopsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-90-8, 486-89-5 | |
Record name | (-)-Thermopsine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Thermopsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thermopsine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Thermopsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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